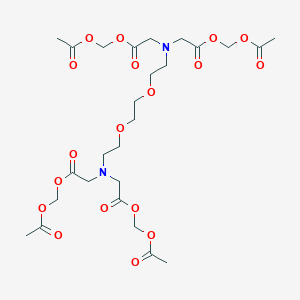

EGTA Acetoxymethylester

Übersicht

Beschreibung

Diese Verbindung wird in der wissenschaftlichen Forschung häufig verwendet, da sie Calciumionen chelatieren kann und zellgängig ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

EGTA-AM wird durch Veresterung von EGTA mit Acetoxymethylgruppen synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung von Acetoxymethylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Estergruppen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von EGTA-AM folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

EGTA-AM wird in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:

Wirkmechanismus

EGTA-AM übt seine Wirkung aus, indem es passiv in Zellen diffundiert und einer Hydrolyse unterliegt, um EGTA freizusetzen. EGTA chelatiert dann intrazelluläre Calciumionen und reduziert deren Konzentration. Diese Chelatbildung beeinflusst verschiedene calcium-abhängige Prozesse und Pfade innerhalb der Zelle .

Biochemische Analyse

Biochemical Properties

EGTA acetoxymethyl ester plays a significant role in biochemical reactions, particularly those involving calcium ions. As a Ca2+ chelator, EGTA acetoxymethyl ester interacts with calcium ions, modulating their concentrations within cells . This ability to control calcium ion levels makes EGTA acetoxymethyl ester a valuable tool in studying the effects of calcium on enzyme activity .

Cellular Effects

EGTA acetoxymethyl ester has profound effects on various types of cells and cellular processes. By modulating intracellular calcium levels, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, EGTA acetoxymethyl ester has been shown to reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .

Molecular Mechanism

The mechanism of action of EGTA acetoxymethyl ester is primarily through its interaction with calcium ions. Upon entering cells, EGTA acetoxymethyl ester is hydrolyzed by intracellular esterases to produce EGTA . This EGTA then binds to calcium ions, effectively reducing the concentration of free calcium within the cell .

Temporal Effects in Laboratory Settings

The effects of EGTA acetoxymethyl ester can change over time in laboratory settings. The compound is intrinsically a liquid or an oil at room temperature

Transport and Distribution

EGTA acetoxymethyl ester can be passively loaded into cells . Once inside the cell, it is hydrolyzed to produce EGTA, which then interacts with calcium ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

EGTA AM is synthesized by esterifying EGTA with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .

Industrial Production Methods

Industrial production of EGTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen

EGTA-AM unterliegt hauptsächlich einer Hydrolyse, um EGTA und Acetoxymethylgruppen freizusetzen. Diese Hydrolyse kann unter physiologischen Bedingungen stattfinden, was EGTA-AM für intrazelluläre Anwendungen nützlich macht .

Häufige Reagenzien und Bedingungen

Die Hydrolyse von EGTA-AM wird typischerweise in wässrigen Lösungen bei physiologischem pH-Wert durchgeführt. Das Vorhandensein von Esterasen in Zellen kann diese Reaktion ebenfalls beschleunigen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei der Hydrolyse von EGTA-AM gebildet werden, sind EGTA und Acetoxymethylalkohol .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

EDTA (Ethylendiamintetraessigsäure): Wie EGTA ist EDTA ein Chelatbildner, hat aber eine breitere Palette von Metallionenaffinitäten.

BAPTA (1,2-Bis(o-aminophenoxy)ethan-N,N,N’,N’-tetraessigsäure): BAPTA ist ein weiterer Calciumchelatbildner mit schnellerer Bindungskinetik im Vergleich zu EGTA.

Einzigartigkeit von EGTA-AM

EGTA-AM ist aufgrund seiner membrangängigen Eigenschaften einzigartig, die es für intrazelluläre Anwendungen ermöglichen. Dies macht es besonders nützlich für Studien, die intrazelluläre Calciumdynamik betreffen .

Eigenschaften

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXVFXIDHCCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244144 | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99590-86-0 | |

| Record name | Egta acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does EGTA-AM enter cells and exert its calcium chelating effect?

A1: EGTA-AM is a membrane-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). The acetoxymethyl ester groups allow it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EGTA molecule within the cytoplasm. EGTA, with its high affinity for Ca2+, effectively binds free intracellular Ca2+, thus buffering its concentration [, , , ].

Q2: What is the difference in the effects of EGTA-AM compared to extracellular calcium chelators like EGTA?

A2: While extracellular EGTA chelates Ca2+ in the extracellular space, EGTA-AM specifically buffers intracellular Ca2+. This distinction allows researchers to dissect the roles of intra- and extracellular Ca2+ signaling in various cellular processes [, ].

Q3: How does EGTA-AM impact synaptic transmission?

A3: EGTA-AM, by buffering presynaptic Ca2+ transients, significantly affects synaptic transmission. It can reduce the amplitude and prolong the decay of Ca2+ transients, leading to changes in both synchronous and asynchronous neurotransmitter release [, , , ].

Q4: Can EGTA-AM affect spontaneous activity in neurons?

A4: Yes, studies show EGTA-AM can inhibit spontaneous miniature outward currents (SMOCs) in neurons, indicating a role of intracellular Ca2+ release in their generation []. Additionally, EGTA-AM can block asynchronous GABA release induced by tetanic stimulation in cultured hippocampal neurons [].

Q5: How does EGTA-AM impact long-term potentiation (LTP)?

A5: Research suggests that postinduction application of EGTA-AM can impair the establishment of late-phase LTP (L-LTP) in the developing visual system of Xenopus laevis tadpoles. This highlights the importance of postinduction NMDAR/Ca2+ signaling for L-LTP [].

Q6: What is the role of EGTA-AM in studying calcium-dependent cellular processes?

A6: By chelating intracellular Ca2+, EGTA-AM serves as a valuable tool for investigating the role of Ca2+ in various cellular processes, including:

- Muscle contraction and relaxation: []

- Cell death pathways: []

- Gap junctional intercellular communication: []

- Hormone and neurotransmitter release: [, ]

- Regulation of synaptic plasticity: [, , ]

Q7: Does EGTA-AM have differential effects in young and aged neurons?

A7: Interestingly, EGTA-AM exhibits differential effects on synaptic transmission in young and aged hippocampal neurons. While it has minimal effects in young slices, it enhances field EPSPs in aged slices, suggesting age-related alterations in intracellular Ca2+ regulation [].

Q8: Can EGTA-AM be used to study the role of calcium in cell death?

A8: Yes, studies have shown that chelating intracellular Ca2+ with EGTA-AM can protect cells from oxidant-induced death []. This protection might be linked to Bcl-2's ability to modulate intracellular Ca2+ homeostasis and increase mitochondrial Ca2+ storage capacity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B162637.png)

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)